NH2-PEG5-C1-Boc
Overview
Description
NH2-PEG5-C1-Boc: is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system . The compound has a molecular formula of C16H33NO7 and a molecular weight of 351.44 g/mol .
Mechanism of Action
Target of Action
NH2-PEG5-C1-Boc is a PEG-based PROTAC linker . The primary targets of this compound are the proteins that are intended to be degraded by the PROTAC molecule .
Mode of Action
This compound, as a part of a PROTAC molecule, operates by connecting two different ligands . One ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . This forms a ternary complex, allowing the target protein to be ubiquitinated by the E3 ligase, marking it for degradation by the proteasome .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By forming a ternary complex with the target protein and an E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent degradation of the target protein .
Result of Action
The result of the action of this compound is the degradation of the target protein . This can lead to a decrease in the function of the target protein, which can have various effects depending on the specific role of the protein within the cell .
Action Environment
The action of this compound, like all PROTACs, occurs within the intracellular environment . Factors such as pH, temperature, and the presence of other proteins can influence the efficacy and stability of the PROTAC . .
Biochemical Analysis
Biochemical Properties
NH2-PEG5-C1-Boc plays a crucial role in the formation of PROTAC molecules . It connects two essential ligands, one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions is based on the specific ligands used in the PROTAC molecule.
Cellular Effects
The effects of this compound on cells are primarily through its role in PROTACs. PROTACs can influence cell function by selectively degrading target proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism. The specific effects depend on the target protein of the PROTAC.
Molecular Mechanism
This compound itself does not exert effects at the molecular level. When it is part of a PROTAC molecule, it contributes to the mechanism of action of the PROTAC. PROTACs work by binding to the target protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NH2-PEG5-C1-Boc involves multiple steps, starting from commercially available starting materials. One common method includes the following steps :
Substitution Reaction: Starting with 2-(2-(triphenylmethyl)-ethoxy)-1-ethanol and (2-(2-(2-(benzyloxy)-ethoxy)-ethoxy)-ethyl-4-tosylate, a substitution reaction is carried out to form the first intermediate.
Catalytic Hydrogenation: The first intermediate undergoes catalytic hydrogenation with hydrogen gas, followed by a nucleophilic substitution reaction with Boc anhydride to form the second intermediate.
Further Substitution Reactions: The second intermediate is subjected to further substitution reactions with p-toluenesulfonyl chloride and sodium azide to form the third and fourth intermediates, respectively.
Final Reduction: The fourth intermediate undergoes a final reduction with hydrogen gas to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves large-scale reactions with precise control over reaction conditions to ensure product purity and consistency .
Chemical Reactions Analysis
Types of Reactions: NH2-PEG5-C1-Boc undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in the synthesis of intermediates and final products.
Reduction Reactions: Utilized in the final steps of synthesis to achieve the desired compound.
Nucleophilic Substitution Reactions: Involving reagents like Boc anhydride and p-toluenesulfonyl chloride.
Common Reagents and Conditions:
Boc Anhydride: Used for the protection of amine groups.
Hydrogen Gas: Employed in catalytic hydrogenation reactions.
Sodium Azide: Used in nucleophilic substitution reactions.
Major Products Formed: The major product formed from these reactions is this compound, which can be further used in the synthesis of PROTAC molecules .
Scientific Research Applications
NH2-PEG5-C1-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules like PROTACs
Biology: Facilitates the study of protein degradation pathways by enabling the selective degradation of target proteins
Industry: Used in the development of advanced drug delivery systems and surface modification of biomaterials.
Comparison with Similar Compounds
NH2-PEG5-NHBoc: Another PEG-based linker used in similar applications.
NH2-PEG5-C2-NH-Boc: A variant with a slightly different structure, used in PROTAC synthesis.
Uniqueness: NH2-PEG5-C1-Boc is unique due to its specific structure, which provides optimal flexibility and stability for the synthesis of PROTAC molecules. Its ability to facilitate selective protein degradation makes it a valuable tool in targeted therapy research .
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO7/c1-16(2,3)24-15(18)14-23-13-12-22-11-10-21-9-8-20-7-6-19-5-4-17/h4-14,17H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWLYQCQCAPBSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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